REACTION_CXSMILES
|
[CH:1]1[CH:2]=[CH:3][N:4]=[C:5]([NH:7][S:8]([C:11]2[CH:12]=[CH:13][C:14]([NH2:17])=[CH:15][CH:16]=2)(=[O:10])=[O:9])[CH:6]=1.[N:18]([O-])=O.[Na+].[OH:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][C:24]=1[CH2:29][C:30]([OH:32])=[O:31].[OH-].[Na+]>O.Cl>[OH:22][C:23]1[CH:28]=[CH:27][C:26]([N:18]=[N:17][C:14]2[CH:13]=[CH:12][C:11]([S:8]([NH:7][C:5]3[CH:6]=[CH:1][CH:2]=[CH:3][N:4]=3)(=[O:10])=[O:9])=[CH:16][CH:15]=2)=[CH:25][C:24]=1[CH2:29][C:30]([OH:32])=[O:31] |f:1.2,4.5|
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
C=1C=CN=C(C1)NS(=O)(=O)C=2C=CC(=CC2)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1C=CN=C(C1)NS(=O)(=O)C=2C=CC(=CC2)N
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
diazonium salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
7.6 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=CC=C1)CC(=O)O
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
STIRRING
|
Details
|
After stirring for 1.5 h the solution
|
Duration
|
1.5 h
|
Type
|
FILTRATION
|
Details
|
The precipitating product was filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DISSOLUTION
|
Details
|
The product was dissolved in acetic acid
|
Type
|
ADDITION
|
Details
|
treated with 5 g
|
Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuum
|
Type
|
CUSTOM
|
Details
|
a pure product being obtained
|
Name
|
|
Type
|
|
Smiles
|
OC1=C(C=C(C=C1)N=NC1=CC=C(C=C1)S(=O)(=O)NC1=NC=CC=C1)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |